1-(9-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide
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Overview
Description
1-(9-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazoquinazoline core, a piperidine ring, and a bromophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazoquinazoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzimidazoquinazoline ring system.
Introduction of the bromophenyl group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a suitable bromophenyl derivative reacts with the benzimidazoquinazoline intermediate.
Attachment of the piperidine ring: The piperidine ring is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(9-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
1-(9-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: It has potential as a probe for studying biological processes, such as enzyme activity and protein-ligand interactions.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(9-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling function. The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
1-(9-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Benzimidazoquinazoline derivatives: These compounds share the benzimidazoquinazoline core and may have similar biological activities.
Piperidine carboxamides: These compounds contain the piperidine ring and carboxamide group, which contribute to their chemical reactivity and potential biological activity.
Bromophenyl derivatives: These compounds contain the bromophenyl group, which can influence their chemical and biological properties.
The uniqueness of this compound lies in its combination of these functional groups, which gives it a distinct chemical profile and potential for diverse applications.
Properties
IUPAC Name |
1-[6-[2-(4-bromophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24BrN5O3S/c30-20-8-5-17(6-9-20)25(36)16-39-29-33-23-15-19(28(38)34-13-11-18(12-14-34)26(31)37)7-10-21(23)27-32-22-3-1-2-4-24(22)35(27)29/h1-10,15,18H,11-14,16H2,(H2,31,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEJZPLAUYVJNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC(=O)C6=CC=C(C=C6)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24BrN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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